7-chloro-2-(4-ethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
7-chloro-2-(4-ethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide, commonly known as CEP-33779, is a synthetic small molecule inhibitor that targets the JAK2/STAT3 signaling pathway. It has been extensively studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer.
Mécanisme D'action
CEP-33779 works by inhibiting the activity of JAK2, a protein kinase that plays a critical role in the activation of STAT3, a transcription factor that regulates the expression of genes involved in cell growth and survival. By inhibiting the activity of JAK2, CEP-33779 prevents the activation of STAT3, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEP-33779 is its specificity for the JAK2/STAT3 signaling pathway, which makes it a promising candidate for cancer treatment. However, its effectiveness may be limited by the development of resistance in cancer cells over time. In addition, its potential toxicity and side effects need to be carefully evaluated in clinical trials.
Orientations Futures
There are several future directions for research on CEP-33779. One area of research is the development of new and more potent inhibitors of the JAK2/STAT3 signaling pathway. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CEP-33779, which can help to personalize cancer treatment. Finally, the development of combination therapies that include CEP-33779 and other targeted therapies may improve the effectiveness of cancer treatment.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its potential use in treating various types of cancer. Studies have shown that it can inhibit the growth and proliferation of cancer cells by targeting the JAK2/STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-3-16-4-6-17(7-5-16)22-14-20(24(29)27-18-10-12-26-13-11-18)19-8-9-21(25)15(2)23(19)28-22/h4-14H,3H2,1-2H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJTZDYCQLMIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.